molecular formula C12H14N4OS B2599161 1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperidine-4-carboxamide CAS No. 2319805-00-8

1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperidine-4-carboxamide

Cat. No.: B2599161
CAS No.: 2319805-00-8
M. Wt: 262.33
InChI Key: IIGMEUTVEZGGPW-UHFFFAOYSA-N
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Description

1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperidine-4-carboxamide is a heterocyclic compound that combines the structural motifs of thiazole and pyridine These heterocycles are known for their significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of thiazole derivatives with pyridine derivatives under specific conditions to form the fused thiazolo[5,4-b]pyridine scaffold . The piperidine-4-carboxamide group can then be introduced through amide bond formation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole and pyridine rings can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic core.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the thiazole or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It serves as a versatile building block for synthesizing complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: It has potential as a lead compound for developing new drugs, particularly for targeting specific enzymes or receptors involved in diseases.

    Industry: The compound can be used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, blocking substrate access, or altering enzyme conformation. It may also interact with receptors, modulating their activity and downstream signaling pathways. The exact mechanism depends on the specific biological target and the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperidine-4-carboxamide is unique due to its specific combination of thiazole and pyridine rings with a piperidine-4-carboxamide group. This structure provides a distinct set of chemical and biological properties, making it a valuable scaffold for drug development and other scientific research applications.

Properties

IUPAC Name

1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c13-10(17)8-3-6-16(7-4-8)12-15-9-2-1-5-14-11(9)18-12/h1-2,5,8H,3-4,6-7H2,(H2,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGMEUTVEZGGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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